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Abstract
BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR)

that has been investigated for its potential therapeutic application in nonalcoholic

steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate

FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15

(FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a

comprehensive summary of the publicly available preclinical data on BMS-986339, including its

mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.

While preclinical findings are promising, it is important to note that, as of the latest available

information, human clinical trial data for BMS-986339 has not been publicly disclosed.

Core Mechanism of Action: Farnesoid X Receptor
(FXR) Agonism
BMS-986339 functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear

hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR

plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose

metabolism.
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Upon activation by BMS-986339, FXR forms a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to specific DNA sequences known as FXR response elements

(FXREs) in the promoter regions of target genes, leading to the modulation of their

transcription.

A key feature of BMS-986339's mechanism is its tissue-selective activation of FXR, which

results in a differentiated pharmacological profile. Notably, it demonstrates a differential

induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the

ileum, activation of FXR by BMS-986339 leads to a significant increase in the expression of

FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to

the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of

Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This

feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by BMS-986339 in the ileum induces the expression of the Small

Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation

of bile acid synthesis.[3]
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FXR Signaling Pathway Activated by BMS-986339.

Quantitative Preclinical Data
In Vitro Activity
BMS-986339 has demonstrated potent and selective activation of FXR in various in vitro

assays.
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Assay
Target/Cell
Line

Parameter Value Reference

Transporter

Inhibition
OATP1B3 IC₅₀ 1.44 µM [3]

BSEP IC₅₀ 1.5 µM [3]

Enzyme

Inhibition
hUGT1A1 IC₅₀ 4.85 µM [3]

Gene Expression Huh-7 cells
BSEP gene

activation
Reduced [3]

Hepatocytes
FGF19 gene

activation
Reduced [3]

In Vivo Pharmacokinetics in Animal Models
Pharmacokinetic studies in mice and rats have shown that BMS-986339 exhibits low clearance

and a long elimination half-life.[3]

Species
Administrat
ion

Dose
(mg/kg)

Vss (L/kg)
AUCtotal
(µM·h)

t₁/₂ (h)

Male C57BL6

Mice
i.v. 1 2.2 16.4 -

p.o. 5 - 56.6 -

Male

Sprague-

Dawley Rat

i.v. 1 5.2 6.6 -

p.o. 2 - 5.8 -

In Vivo Efficacy in a Disease Model
In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic

liver injury and fibrosis, BMS-986339 demonstrated significant anti-fibrotic efficacy.
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Animal Model Dosing Regimen Key Findings Reference

Mouse Bile Duct

Ligation (BDL) Model

0.3, 1, 3, and 10

mg/kg, p.o., once daily

for 9 days

- Induced Fgf15 and

SHP gene expression

in the ileum.-

Decreased the ratio of

hydroxyproline to total

protein content.-

Decreased collagen

levels.

[3]

Experimental Protocols
In Vivo Bile Duct Ligation (BDL) Model
The anti-fibrotic efficacy of BMS-986339 was evaluated using the bile duct ligation (BDL) model

in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.

Experimental Procedure

Data Analysis

Acclimatize Male
C57BL/6 Mice

Perform Bile Duct Ligation
(or Sham Surgery)

Initiate Oral Dosing of BMS-986339
(0.3, 1, 3, 10 mg/kg) or Vehicle

(Once Daily for 9 Days)

Monitor Animal Health
and Body Weight

Euthanize Animals
on Day 10

Collect Blood and Tissues
(Liver, Ileum) Analyze Samples

qPCR Analysis of
Fgf15 and SHP Gene
Expression in Ileum

Hydroxyproline Assay
to Quantify Collagen

Content in Liver

Histological Analysis
of Liver Tissue for

Fibrosis Assessment
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Workflow for the Bile Duct Ligation (BDL) Model.
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Methodology:

Animals: Male C57BL/6 mice are used for this procedure.

Anesthesia: The animals are anesthetized prior to surgery.

Surgical Procedure: A midline abdominal incision is made to expose the common bile duct.

The bile duct is then ligated at two points, and sometimes transected between the ligatures.

Sham-operated animals undergo the same surgical procedure without the ligation.

Dosing: BMS-986339 is administered orally once daily, starting one day after the surgery and

continuing for a specified period (e.g., 9 days).

Sample Collection: At the end of the study, animals are euthanized, and blood and tissues

(liver and ileum) are collected for analysis.

Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major

component of collagen. Gene expression in the ileum is analyzed using quantitative

polymerase chain reaction (qPCR).

In Vitro Safety Assays
BMS-986339 was evaluated for its genotoxic and mutagenic potential using standard in vitro

assays.

Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential

of a compound. BMS-986339 was reported to be negative in this test.

In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause

chromosomal damage. BMS-986339 was also negative in this assay.

Human Clinical Trials
As of the latest publicly available information, the results of human clinical trials for BMS-
986339 have not been reported. The preclinical data suggests that further evaluation in

humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this

compound.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://www.scilit.com/publications/f3674ac17329f6c69837be2de915bda0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary and Future Directions
BMS-986339 is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-

specific pharmacological profile. Preclinical studies have demonstrated its ability to induce

FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The

compound also exhibits a favorable in vitro safety profile.

The key differentiator for BMS-986339 appears to be its context-dependent activation of FXR,

which may offer a therapeutic advantage by potentially mitigating some of the side effects

observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of BMS-986339 will depend on the outcomes of human clinical trials.

These studies will be essential to establish the safety and efficacy of the compound in patients

with NASH and to validate the promising preclinical findings in a clinical setting. Researchers

and drug development professionals should monitor for the release of clinical trial data to fully

assess the therapeutic potential of this novel FXR agonist.

Need Custom Synthesis?
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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